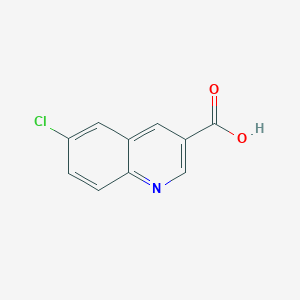

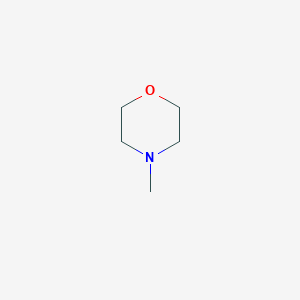

![molecular formula C6H4FN3 B044439 6-氟咪唑并[1,2-b]哒嗪 CAS No. 113501-27-2](/img/structure/B44439.png)

6-氟咪唑并[1,2-b]哒嗪

描述

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been reported through various methods, including the condensation of amino pyridazine with bromoacetophenones followed by alkylation, as demonstrated in the synthesis of 6-chloro-3-methoxy(and ethoxy)-2-phenyl[and (variously substituted phenyl), thienyl, and naphthalenyl] imidazo[1,2-b]pyridazines and a 6-fluoro analogue (Barlin et al., 1988).

Molecular Structure Analysis

The structural analysis of imidazo[1,2-b]pyridazine derivatives often involves nuclear magnetic resonance (nmr) spectroscopy and X-ray crystallography to elucidate their molecular frameworks and confirm the position of the fluoro group within the heterocyclic system (Barlin et al., 1996).

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazines undergo various chemical reactions, including the Mannich reaction and condensation reactions that demonstrate the reactivity of the heterocyclic system. These reactions are pivotal for the modification and functionalization of the core structure for further chemical and pharmacological studies (Lombardino, 1968).

Physical Properties Analysis

The physical properties of imidazo[1,2-b]pyridazines, such as solubility, melting points, and boiling points, are determined through standard physicochemical experimental procedures. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications.

Chemical Properties Analysis

The chemical properties, including acidity constants and the ability to undergo nucleophilic substitution reactions, are crucial for understanding the chemical behavior of 6-Fluoroimidazo[1,2-b]pyridazine derivatives. These properties impact the compound's reactivity, stability, and potential biological activity (Lombardino, 1968).

科学研究应用

激酶抑制剂

咪唑并[1,2-b]哒嗪衍生物因其良好的生物活性已在药物分子中得到广泛研究 . 其中一个成功的应用是激酶抑制剂波纳替尼 . 激酶抑制剂是用于治疗癌症和炎症性疾病的重要药物。

抗真菌剂

这些化合物表现出不同的生物活性和药理特性,其中之一是抗真菌活性 . 这使得它们成为开发新型抗真菌药物的潜在候选者。

抗糖尿病剂

咪唑并[1,2-b]哒嗪衍生物也显示出抗糖尿病活性 . 这表明它们在糖尿病的治疗和管理方面具有潜在的应用。

抗寄生虫剂

这些化合物的另一个重要应用是其抗寄生虫活性 . 它们可用于开发治疗寄生虫感染的药物。

抗炎剂

这些化合物已证明具有抗炎活性 . 这表明它们可用于开发新型抗炎药物。

乙酰胆碱酯酶抑制剂

咪唑并[1,2-b]哒嗪衍生物也可以作为乙酰胆碱酯酶抑制剂 . 乙酰胆碱酯酶抑制剂是增加脑部乙酰胆碱(一种神经递质)水平的药物。它们用于治疗阿尔茨海默病和帕金森病等疾病。

未来方向

The imidazo[1,2-b]pyridazine scaffold, to which “6-Fluoroimidazo[1,2-b]pyridazine” belongs, can provide a variety of bioactive molecules and is an important heterocyclic nucleus . Given the wide variety of imidazo[1,2-b]pyridazine derivatives and their diverse biological activities, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .

作用机制

Target of Action

6-Fluoroimidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-b]pyridazine scaffold . Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity . They have been used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . .

Biochemical Pathways

Given its potential role as a ligand for ghb binding sites , it may influence the GHB pathway and its downstream effects

Result of Action

Given its potential role as a ligand for ghb binding sites , it may influence the function of cells expressing these receptors

属性

IUPAC Name |

6-fluoroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQYCXJSMFGDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569009 | |

| Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113501-27-2 | |

| Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)

![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)

![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)

![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)